1,5-Diphenyldec-1-ene-3,6-dione
Description
1,5-Diphenyldec-1-ene-3,6-dione is a synthetic organic compound characterized by a linear decene backbone with two phenyl groups at positions 1 and 5, and ketone functionalities at positions 3 and 5. The compound’s linearity and phenyl substitution pattern distinguish it from cyclic or fused-ring diones, such as steroid-derived or heterocyclic systems .
Properties
CAS No. |
62619-69-6 |
|---|---|
Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,5-diphenyldec-1-ene-3,6-dione |
InChI |
InChI=1S/C22H24O2/c1-2-3-14-22(24)21(19-12-8-5-9-13-19)17-20(23)16-15-18-10-6-4-7-11-18/h4-13,15-16,21H,2-3,14,17H2,1H3 |
InChI Key |
DPAYLHWWTINBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyldec-1-ene-3,6-dione can be synthesized through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This reaction is followed by a Claisen condensation, which is a base-catalyzed cyclization, resulting in the formation of the diketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The choice of reagents and catalysts may vary to optimize yield and purity. The process often includes steps for purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyldec-1-ene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,5-Diphenyldec-1-ene-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-Diphenyldec-1-ene-3,6-dione involves its interaction with molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing various biochemical pathways. Additionally, its phenyl groups can participate in π-π interactions, affecting its binding to biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
- Structure : Contains a bicyclic pyrido-pyrazine core with ketone groups at positions 1 and 6, contrasting with the linear decene backbone of 1,5-diphenyldec-1-ene-3,6-dione.
- Biological Activity : Compound 46 (Table 7, ) exhibits potent antiviral activity (EC50 = 6 nM), attributed to its ability to mimic amide motifs in metal-binding interactions. This highlights the importance of heterocyclic frameworks in drug design, a feature absent in the target compound .
- Synthetic Flexibility: Azole substitutions on the pyrimidinone ring enhance bioactivity, suggesting that modular functionalization is critical for optimizing dione derivatives. This compound’s linear structure may limit such versatility .
Ergostane-3,6-dione and Stigmastane-3,6-dione
- Structure : Steroid-derived diones with fused tetracyclic frameworks and ketones at positions 3 and 6. These differ significantly from the linear, phenyl-substituted structure of the target compound.
- Applications : Found in plant lipid extracts (), these diones are associated with membrane stability and steroid biosynthesis. Their biological roles contrast with the synthetic nature of this compound, which lacks natural product analogs in the evidence .
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)
- Structure : A xanthine derivative with a purine core and ketones at positions 2 and 6. Unlike this compound, etophylline’s heterocyclic structure enables bronchodilatory effects via phosphodiesterase inhibition.
- Pharmacokinetics : Demonstrates favorable absorption and metabolism, emphasizing the role of nitrogen-rich rings in drug bioavailability—a feature absent in the phenyl/alkene-dominated target compound .
Dipyrano Chromene-2,6-diones
- Structure: Complex tricyclic systems with multiple hydroxyl and phenyl substituents (e.g., compounds 82–95 in ). These exhibit antioxidant properties due to polyphenolic moieties, whereas the target compound’s phenyl groups may confer rigidity rather than redox activity.
- Natural Occurrence : Isolated from Smilax glabra, these derivatives highlight the prevalence of diones in plant secondary metabolites, contrasting with the synthetic origin of this compound .
Comparative Data Table
Key Research Findings and Limitations
- Structural Determinants : Linear diones like this compound may lack the steric and electronic complexity required for high-affinity biological interactions compared to heterocyclic or steroid-based diones .
- Synthetic Challenges: details benzothiazepinone synthesis via reflux and recrystallization, suggesting that similar methods could apply to the target compound. However, the absence of direct synthetic data limits practical insights .
- Application Gaps : While pyrido-pyrazine diones show antiviral activity and steroid diones play biological roles, the industrial or pharmacological utility of this compound remains speculative without experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
